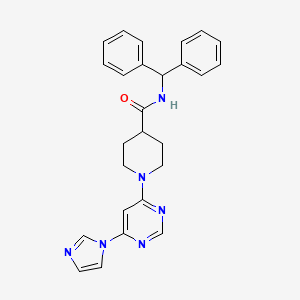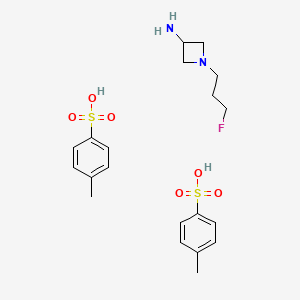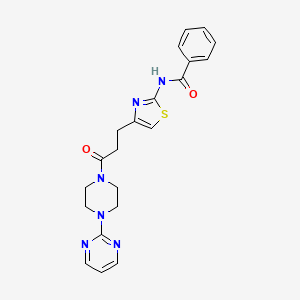![molecular formula C24H25N3O4S2 B2585915 N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide CAS No. 866049-56-1](/img/structure/B2585915.png)
N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide, also known as MPT0B390, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has potential applications in the field of cancer research.
Applications De Recherche Scientifique
Synthesis and Characterization
Studies have delved into the synthesis and characterization of sulfanilamide derivatives, including those related to N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide. These compounds are synthesized and characterized using techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible (UV–Vis) spectra, among others. The structural determination through single crystal X-ray diffraction provides insights into their molecular conformation and hydrogen bond network properties. Such studies are crucial for understanding the physical and chemical properties of these compounds, leading to potential applications in various fields (Lahtinen et al., 2014).
Antimicrobial Activity
Research into the antimicrobial activity of sulfonamide derivatives, including those structurally related to this compound, has shown varying degrees of effectiveness against bacterial and fungal strains. These studies are vital for the development of new antimicrobial agents, especially in the context of increasing resistance to existing drugs. The modulation of antibiotic activity against multidrug-resistant strains by compounds like 4-(Phenylsulfonyl) morpholine demonstrates the potential of these molecules in addressing critical healthcare challenges (Oliveira et al., 2015).
Cytotoxic Activity
The cytotoxic activity of novel sulfonamide derivatives is another area of interest, with studies exploring their potential against various cancer cell lines. By evaluating their ability to inhibit cancer cell growth, such research contributes to the development of new chemotherapeutic agents. The identification of compounds with potent cytotoxic effects against specific cancer cell lines can lead to targeted cancer therapies, offering hope for more effective treatment options (Ghorab et al., 2015).
Applications in Synthesis
The applications of related compounds in the synthesis of complex molecules are notable. For instance, the use of sulfinamides as highly effective amine protecting groups facilitates the conversion of amino alcohols into morpholines, demonstrating the versatility of these compounds in synthetic chemistry. Such methodologies can be applied in the synthesis of pharmacologically active molecules, highlighting the importance of these compounds in drug development (Fritz et al., 2011).
Propriétés
IUPAC Name |
2-[2-(benzenesulfonamido)phenyl]sulfanyl-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c28-24(25-19-10-12-20(13-11-19)27-14-16-31-17-15-27)18-32-23-9-5-4-8-22(23)26-33(29,30)21-6-2-1-3-7-21/h1-13,26H,14-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWFWQKIMQUXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2585835.png)
![3,3-Dimethyl-4-[1-[5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2585836.png)



![(2E)-2-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2585846.png)
![(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B2585847.png)
![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585850.png)
![4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2585851.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2585852.png)
![3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2585854.png)